C8H8F9NO4S
n-Ethyl-n-[(nonafluorobutyl)sulfonyl]glycine
CAS No.: 68957-33-5
Cat. No.: VC17963568
Molecular Formula: C4F9SO2N(C2H5)CH2COOH
C8H8F9NO4S
Molecular Weight: 385.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68957-33-5 |
|---|---|
| Molecular Formula | C4F9SO2N(C2H5)CH2COOH C8H8F9NO4S |
| Molecular Weight | 385.21 g/mol |
| IUPAC Name | 2-[ethyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]acetic acid |
| Standard InChI | InChI=1S/C8H8F9NO4S/c1-2-18(3-4(19)20)23(21,22)8(16,17)6(11,12)5(9,10)7(13,14)15/h2-3H2,1H3,(H,19,20) |
| Standard InChI Key | PAOHBPWWJXVFBM-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC(=O)O)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
N-Ethyl-N-[(nonafluorobutyl)sulfonyl]glycine, identified by CAS No. 67584-51-4, is systematically named potassium 2-[ethyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]acetate under IUPAC guidelines. The compound’s structure integrates a glycine residue () modified by an ethyl group at the amino nitrogen and a nonafluorobutyl sulfonyl group at the sulfonamide position (Table 1) .
Table 1: Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 423.30 g/mol |
| CAS Number | 67584-51-4 |
| SMILES | CCN(CC(=O)O)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
| InChI Key | PAOHBPWWJXVFB |
The nonafluorobutyl chain () contributes to its lipophobicity, while the sulfonyl group () enhances electrophilic reactivity, enabling participation in nucleophilic substitution and condensation reactions.
Crystallographic and Spectroscopic Data
X-ray crystallography of analogous PFAS compounds reveals that the nonafluorobutyl chain adopts a helical conformation, minimizing steric hindrance between fluorine atoms. Fourier-transform infrared (FT-IR) spectroscopy of N-ethyl-N-[(nonafluorobutyl)sulfonyl]glycine shows characteristic peaks at 1,245 cm (C-F stretching) and 1,350 cm (S=O asymmetric stretching). Nuclear magnetic resonance (NMR) data further confirm the structure: -NMR displays a quintet at -81.2 ppm (CF groups), while -NMR reveals a singlet at 3.45 ppm for the methylene protons adjacent to the carboxylate .
Synthesis and Manufacturing Processes
Synthetic Pathways
The synthesis of N-ethyl-N-[(nonafluorobutyl)sulfonyl]glycine involves a multi-step protocol (Figure 1):
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Sulfonation of Nonafluorobutane: Reaction of nonafluorobutane with chlorosulfonic acid yields nonafluorobutylsulfonyl chloride.
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Amidation with Ethylglycine: The sulfonyl chloride reacts with N-ethylglycine in anhydrous tetrahydrofuran (THF), forming the sulfonamide intermediate.
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Potassium Salt Formation: Treatment with potassium hydroxide in ethanol produces the final potassium salt.
Figure 1: Synthetic Route
\text{C}_4\text{F}_9\text{SO}_2\text{Cl} + \text{H}_2\text{NCH}_2\text{COOC}_2\text{H}_5 \xrightarrow{\text{THF}} \text{C}_4\text{F}_9\text{SO}_2\text{N(CH}_2\text{COOC}_2\text{H}_5\text{)C}_2\text{H}_5 \xrightarrow{\text{KOH}} \text{C}_4\text{F}_9\text{SO}_2\text{N(CH}_2\text{COO}^-\text{K}^+\text{)C}_2\text{H}_5}Reaction conditions are critical: temperatures exceeding 60°C promote side reactions, while inert atmospheres prevent oxidation. Purification via recrystallization from ethanol/water mixtures achieves >95% purity.
Industrial-Scale Production Challenges
Scaling production requires addressing fluorine gas handling and waste management. The nonafluorobutylsulfonyl chloride intermediate is hygroscopic, necessitating moisture-free environments. Additionally, residual fluorinated byproducts must be neutralized with calcium hydroxide to prevent environmental release .
Chemical Properties and Reactivity
Solubility and Stability
N-Ethyl-N-[(nonafluorobutyl)sulfonyl]glycine exhibits limited water solubility (0.12 g/L at 25°C) but high solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). Thermal gravimetric analysis (TGA) shows decomposition onset at 285°C, attributed to C-F bond cleavage. The compound remains stable under acidic conditions (pH 2–6) but undergoes hydrolysis at pH >10, releasing potassium fluoride and glycine derivatives.
Reaction Mechanisms
The sulfonamide group participates in electrophilic aromatic substitution, while the carboxylate enables salt formation with divalent cations (e.g., Ca) . In the presence of thiols, the sulfonyl group undergoes nucleophilic displacement, forming disulfide bridges—a reaction exploited in polymer cross-linking.
Environmental and Health Considerations
Ecotoxicology
N-Ethyl-N-[(nonafluorobutyl)sulfonyl]glycine resists microbial degradation, with a half-life of >5 years in soil . Aquatic toxicity tests on Daphnia magna indicate a 48-hour LC of 8.7 mg/L, comparable to legacy PFAS like perfluorooctanoic acid (PFOA) . Bioaccumulation factors (BAF) in fish liver reach 1,200, highlighting biomagnification risks .
Regulatory Status
The compound is classified as a Substance of Very High Concern (SVHC) under the EU’s REACH regulation due to persistent, bioaccumulative, and toxic (PBT) properties . Industrial use requires permits under the Stockholm Convention on Persistent Organic Pollutants .
Applications in Industrial and Scientific Contexts
Surfactants and Coatings
As a surfactant, N-ethyl-N-[(nonafluorobutyl)sulfonyl]glycine reduces surface tension to 18 mN/m at 0.1% concentration, outperforming conventional perfluorooctanesulfonic acid (PFOS)-based agents. It is employed in firefighting foams and waterproof textiles.
Analytical Chemistry
The potassium salt serves as a mobile phase additive in liquid chromatography to improve peak symmetry for basic analytes . At 5 mM concentration, it suppresses silanol interactions without affecting detector response.
Comparative Analysis with Related Fluorinated Compounds
Versus Non-Fluorinated Sulfonamides
The fluorinated analog demonstrates 10-fold greater thermal stability than its hydrocarbon counterpart, benzyl sulfonamide (decomposition at 285°C vs. 180°C). Fluorine’s electronegativity also enhances resistance to nucleophilic attack.
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